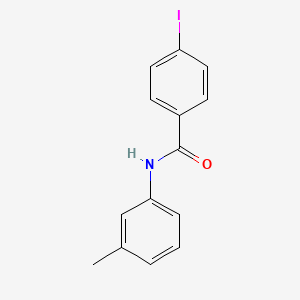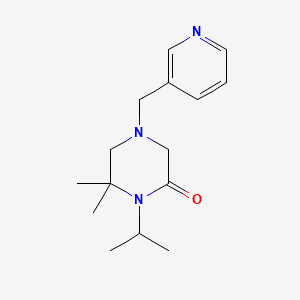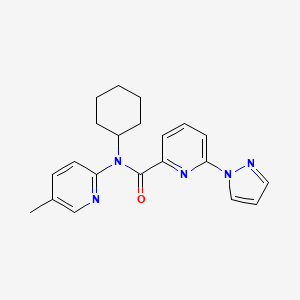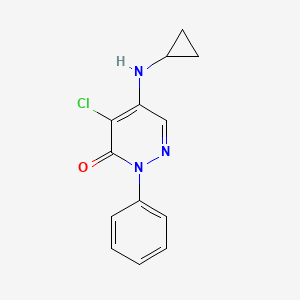
4-iodo-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(3-methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the fourth position of the benzamide ring and a methyl group attached to the nitrogen atom of the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-(3-methylphenyl)benzamide typically involves the iodination of N-(3-methylphenyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as described above. The choice of solvent, temperature, and oxidizing agent can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-iodo-N-(3-methylphenyl)benzamide can undergo oxidation reactions, where the iodine atom may be replaced by other functional groups such as hydroxyl or nitro groups.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of N-(3-methylphenyl)benzamide.
Substitution: The iodine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Hydroxy or nitro derivatives of N-(3-methylphenyl)benzamide.
Reduction: N-(3-methylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-iodo-N-(3-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki or Heck reactions.
Biology: In biological research, this compound is studied for its potential as a ligand for certain receptors or enzymes. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Further research is needed to fully understand its medicinal potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-iodo-N-(3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as receptors, enzymes, or ion channels. The iodine atom can play a crucial role in binding interactions, influencing the compound’s affinity and selectivity for its target. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- N-(3-iodo-4-methylphenyl)benzamide
- 4-iodo-N-methyl-N-(3-methylphenyl)benzamide
- 3-iodo-N-(4-methylphenyl)benzamide
Comparison: 4-iodo-N-(3-methylphenyl)benzamide is unique due to the specific positioning of the iodine and methyl groups on the benzamide ring. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-iodo-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYIENAERDRHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B7650787.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B7650796.png)
![2-(2,3-dihydroindol-1-yl)-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]acetamide](/img/structure/B7650800.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7650806.png)

![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide](/img/structure/B7650826.png)
![N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B7650842.png)
![{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B7650844.png)
![2-methyl-N-[4-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7650845.png)

![N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7650863.png)

![N-(2,4-dimethylphenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B7650872.png)
